tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate typically involves the reaction of 4-methoxynaphthalene-2-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction
Chemical Reactions Analysis
Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function . This interaction can affect various cellular pathways and processes, making it a useful tool for studying protein function and regulation .
Comparison with Similar Compounds
Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate can be compared with other similar compounds, such as:
Tert-Butyl 4-hydroxynaphthalen-2-ylcarbamate: This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
Tert-Butyl 4-aminonaphthalen-2-ylcarbamate: The presence of an amino group can significantly alter the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(4-methoxynaphthalen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-12-9-11-7-5-6-8-13(11)14(10-12)19-4/h5-10H,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJDBEWUIXDSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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